An In-depth Technical Guide to Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-: Structure, Synthesis, and Applications
An In-depth Technical Guide to Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-: Structure, Synthesis, and Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-, a molecule of significant interest in materials science and medicinal chemistry. This document delves into its chemical structure, properties, a plausible synthetic pathway, and its current and potential applications, with a particular focus on its relevance to drug development.
Core Molecular Identity and Physicochemical Properties
Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-, also known by its IUPAC name 3-[4-[4-(3-aminophenoxy)phenyl]sulfonylphenoxy]aniline, is a complex organic molecule characterized by a central diphenyl sulfone core linked to two aminophenoxy moieties.[1] This unique arrangement of aromatic rings, ether linkages, and amine functionalities imparts a combination of thermal stability, chemical resistance, and reactive potential.
A summary of its key identifiers and computed physicochemical properties is presented in Table 1.
| Identifier/Property | Value | Source |
| IUPAC Name | 3-[4-[4-(3-aminophenoxy)phenyl]sulfonylphenoxy]aniline | PubChem[1] |
| CAS Number | 30203-11-3 | PubChem[1] |
| Molecular Formula | C₂₄H₂₀N₂O₄S | PubChem[1] |
| Molecular Weight | 432.5 g/mol | PubChem[1] |
| XLogP3 | 4.1 | PubChem[1] |
| Monoisotopic Mass | 432.11437830 Da | PubChem[1] |
The structure of this molecule, with its multiple aromatic rings, suggests a high degree of thermal stability, a property that is exploited in its application in high-performance polymers. The presence of two primary amine groups provides reactive sites for polymerization and other chemical modifications.
Visualization of the Core Chemical Structure:
Caption: 2D Chemical Structure of Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-.
Proposed Synthesis Pathway
A likely approach would involve a nucleophilic aromatic substitution (SNAr) reaction. This method is a cornerstone for the formation of diaryl ethers.
Proposed Two-Step Synthesis:
-
Step 1: Synthesis of the Dinitro Precursor. The synthesis would likely begin with the reaction of 4,4'-dichlorodiphenyl sulfone with 3-nitrophenol in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The electron-withdrawing nature of the sulfonyl group activates the chlorine atoms towards nucleophilic attack by the phenoxide ion generated from 3-nitrophenol.
-
Step 2: Reduction of the Nitro Groups. The resulting dinitro compound, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis(nitrobenzene), would then be reduced to the target diamine. This reduction is commonly achieved through catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[2] Alternative reduction methods could include the use of reducing agents like tin(II) chloride in hydrochloric acid.
Visual Representation of the Proposed Synthesis:
Caption: Proposed two-step synthesis of the target molecule.
Spectroscopic Characterization
Confirmation of the chemical structure of Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- would rely on a combination of spectroscopic techniques. While specific experimental spectra are proprietary, data from suppliers like Tokyo Kasei Kogyo Co., Ltd. is available through databases such as SpectraBase.[1] Based on the structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The proton NMR spectrum would be complex due to the multiple aromatic protons. Distinct signals would be expected for the protons on the different phenyl rings, with their chemical shifts and coupling patterns providing information about their substitution patterns. The protons of the amine groups would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would show a number of signals corresponding to the different carbon environments in the molecule, including the carbons of the aromatic rings and those attached to the sulfone, ether, and amine groups.
-
FTIR: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1400-1600 cm⁻¹), S=O stretching of the sulfone group (strong bands around 1150 and 1300 cm⁻¹), and C-O-C stretching of the ether linkages (around 1240 cm⁻¹).[3]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (432.5 g/mol ).[1] Fragmentation patterns could provide further structural information.
Applications in Materials Science and Drug Development
The unique chemical architecture of Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- and its isomers makes them valuable in several high-technology fields.
4.1. High-Performance Polymers:
The primary application of this class of compounds is as a monomer in the synthesis of high-performance polymers, such as polyimides and polybenzoxazoles.[4] These polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries.[4] The diamine functionality allows for polymerization with dianhydrides or dicarboxylic acids to form these robust materials. It is also utilized as a cross-linking agent for epoxy resins to enhance their thermal and chemical resistance.[4]
4.2. Relevance in Medicinal Chemistry and Drug Development:
The diaryl sulfone and diaryl ether motifs are recognized as "privileged structures" in medicinal chemistry, appearing in a wide array of biologically active compounds.
-
Diaryl Sulfone Core: The sulfone group is a versatile functional group that can act as a hydrogen bond acceptor and can influence the conformation of molecules.[5] Compounds containing a diaryl sulfone core have demonstrated a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
-
Diaryl Ether Linkage: The diaryl ether linkage provides a degree of conformational flexibility while maintaining overall structural rigidity, which can be advantageous for binding to biological targets. This scaffold is found in numerous approved drugs and agrochemicals.
While there is no direct evidence of Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- itself being an active pharmaceutical ingredient, its structural components suggest its potential as a scaffold for the design and synthesis of novel therapeutic agents. The presence of the amine groups provides a handle for further chemical modification and the introduction of pharmacophoric features. Researchers in drug discovery may consider this molecule as a starting point for developing new compounds targeting a variety of diseases.
Safety and Handling
Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- should be handled with appropriate safety precautions in a laboratory setting. It is advisable to store it in a cool, dry, and well-ventilated area away from strong oxidizing agents.[4] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.
Conclusion
Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis- is a molecule with a compelling combination of structural features that underpin its utility in both materials science and as a potential scaffold in medicinal chemistry. Its robust diaryl sulfone ether backbone provides thermal stability, while the terminal amine groups offer reactive sites for polymerization and derivatization. For researchers and drug development professionals, this compound represents an interesting building block with the potential for the creation of novel high-performance materials and therapeutic agents. Further research into its specific biological activities and the development of efficient and scalable synthetic routes will undoubtedly expand its applications in the future.
References
-
PubChem. Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-. National Center for Biotechnology Information. [Link]
-
PubChem. Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-. National Center for Biotechnology Information. [Link]
- Google Patents.
-
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]
-
Shanghai Talent Chemical Co.,Ltd. 4 4'-bis(3-aminophenoxy)diphenyl sulfone cas 30203-11-3. [Link]
-
Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. PubMed. [Link]
-
FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. [Link]
-
4,4-Bis(3-Aminophenoxy)Diphenyl Sulfone manufacturer CAS NO.30203-11-3. [Link]
-
NIST WebBook. Benzenamine, 3,3'-sulfonylbis-. [Link]
-
Career Henan Chemical Co. Bis[4-(4-aminophenoxy)phenyl]sulfone CAS-no-13080-89-2. [Link]
